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Compound of Interest

Compound Name: 2-(2-Fluoroethoxy)phenol
CAS No.: 1055204-43-7
Cat. No.: B2669735

Get Quote

Executive Summary & Chemical Identity

2-(2-Fluoroethoxy)phenol represents a catechol mono-ether where one hydroxyl group is

alkylated with a 2-fluoroethyl moiety. This structure introduces unique electronic and lipophilic
properties compared to its non-fluorinated analog (2-ethoxyphenol/guaiacol).

IUPAC Name: 2-(2-Fluoroethoxy)phenol
¢ Molecular Formula: C

H
FO

¢ Molecular Weight: 156.15 g/mol
o Key Functional Motifs:

o Phenolic -OH: Hydrogen bond donor (pKa ~9.8-10.0).
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o Fluoroether (-O-CH
-CH
-F): Lipophilic, metabolically robust anchor.

o Ortho-Substitution: Facilitates intramolecular hydrogen bonding (Ortho Effect), influencing
volatility and NMR shifts.

Spectroscopic Fingerprinting (Structural
Elucidation)

The definitive identification of this molecule relies on the interplay between

and
NMR. The fluorine atom acts as a spin-active label (

), creating distinctive splitting patterns that serve as a purity fingerprint.

A. Nuclear Magnetic Resonance (NMR) Profiling[1][2]
1.

F NMR (The Purity Check)
The

F nucleus provides a background-free window for assessing purity.

e Chemical Shift:

-220 to -224 ppm (relative to CFCI
).

o Splitting Pattern: A triplet of triplets (tt).
o Coupling 1 (

): Geminal coupling to the adjacent methylene protons (-CH
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F). Large coupling constant (~47 Hz).

o Coupling 2 (

): Vicinal coupling to the ether methylene protons (-O-CH

-). Smaller coupling constant (~25-30 Hz).

2.

NMR (The Structural Connectivity)

The ethylene bridge (-O-CH

-CH

-F) exhibits a characteristic "roofing" effect and complex coupling.

Proton Environment

Chemical Shift (

ppm)

Multiplicity & Coupling
Logic

Ar-H (4H)

6.80 - 7.10

Multiplet. Typical catechol

aromatic pattern.

Phenolic -OH

5.50 - 6.00

Broad singlet. Exchangeable
with D

O. Shift is concentration-

dependent.

-CH

4.60 - 4.80

Doublet of triplets (dt). Split by
F(

Hz) and vicinal H (

Hz).

-O-CH

4.20 -4.30

Doublet of triplets (dt). Split by
F(

Hz) and vicinal H.
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B. Mass Spectrometry (MS) Fragmentation

« lonization: ESI (Negative mode preferred for phenols) or EI (GC-MS).
e Molecular lon:

156 [M]

o Key Fragments:

o 136 [M - HF]: Characteristic loss of hydrogen fluoride, confirming the fluoroethyl chain.
o 110[M-C
H

F]: Loss of the fluoroethoxy tail to generate the catechol radical cation.

Synthesis & Impurity Logic

Understanding the synthesis is critical for predicting impurities. The standard route involves the
mono-alkylation of catechol.

Reaction Pathway & Impurity Control
e Reagents: Catechol (excess) + 1-Bromo-2-fluoroethane + K
(6{0)
(base).
 Critical Challenge: Preventing bis-alkylation (formation of 1,2-bis(2-fluoroethoxy)benzene).

Graphviz: Synthesis & Impurity Decision Tree

The following diagram illustrates the kinetic competition and purification logic.
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Figure 1: Synthetic pathway highlighting the critical separation of the target mono-ether from
the lipophilic bis-ether impurity.

Physicochemical & Bioanalytical Profiling
A. Physicochemical Properties[2][3][4][5]

e LogP (Octanol/Water): ~1.7 — 1.9.

o Insight: The fluorine atom increases lipophilicity compared to 2-ethoxyphenol (LogP ~1.5),
enhancing membrane permeability.

e pKa: ~9.9.

o Insight: The electron-withdrawing fluoroethoxy group slightly increases acidity compared to
unsubstituted phenol, but it remains weak.

B. HPLC Method Protocol (Quality Control)

This method separates the phenol from its impurities based on hydrophobicity.

e Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters SunFire), 5 um, 150 x 4.6
mm.

o Mobile Phase:

o Solvent A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization).
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o Solvent B: Acetonitrile.[1][2]

Flow Rate: 1.0 mL/min.

Detection: UV @ 275 nm (aromatic

)

Retention Order:
o Catechol (Most polar, elutes first).

o 2-(2-Fluoroethoxy)phenol (Target).

Gradient: 10% B to 90% B over 15 minutes.

o Bis-alkylated impurity (Most lipophilic, elutes last).

C. Bioanalytical Workflow (Metabolism)

In biological systems (plasma/urine), this molecule undergoes Phase Il conjugation.[3]

Graphviz: Metabolic Fate & Detection
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Figure 2: Metabolic disposition showing the conversion of the lipophilic parent into polar
conjugates detectable by LC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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